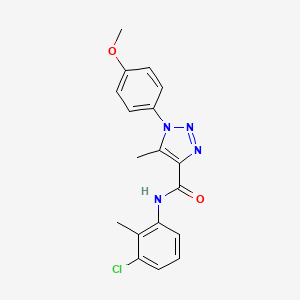

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and an amide linkage to a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-11-15(19)5-4-6-16(11)20-18(24)17-12(2)23(22-21-17)13-7-9-14(25-3)10-8-13/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEDNLQTZIOIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C18H17ClN4O

- Molar Mass : 344.81 g/mol

- CAS Number : 7470748

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Inhibition of Mitochondrial Complex I : Similar to other triazole derivatives, this compound has been shown to inhibit mitochondrial complex I. This inhibition is linked to the induction of apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies .

- Neuroprotective Effects : Preliminary studies suggest that triazole derivatives may exhibit neuroprotective properties by modulating inflammatory pathways and reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of triazole derivatives. For example:

- Study on Cell Proliferation : In vitro studies have demonstrated that N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth and inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via complex I inhibition |

| HeLa (Cervical) | 4.5 | Mitochondrial dysfunction |

| A549 (Lung) | 6.0 | Cell cycle arrest |

Neuroprotective Activity

Research has also highlighted the neuroprotective capabilities of triazole compounds:

- Neuroinflammation Studies : In models of neuroinflammation, the compound has been shown to reduce levels of pro-inflammatory cytokines and protect neuronal cells from damage caused by oxidative stress .

| Test Model | Concentration (µM) | Observed Effect |

|---|---|---|

| SH-SY5Y Cells | 10 | Reduced NO production by 40% |

| Scopolamine-induced AD Mice | 20 | Improved memory performance significantly |

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C18H17ClN4O2 . It has a molecular weight of 356.8 g/mol . Some of its synonyms include N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, 887864-66-6, CHEMBL3797642, STL023333, and AKOS001884273 .

While the search results do not provide specific applications for this exact compound, they do offer information on related compounds and their uses, particularly concerning 1,2,3-triazole derivatives.

Here's what is known about related compounds:

- 1,2,3-Triazole Derivatives: Research indicates that 1,2,3-triazole derivatives have a wide range of biological activities, suggesting their potential therapeutic applications .

- Paeonol–1,2,3-triazole Hybrids: One study showed that a paeonol–1,2,3-triazole hybrid exhibited potent BuChE inhibition (IC50= 0.13 µM) with a high selectivity index for BuChE over AChE . Another compound in the study showed selective MAO-B inhibition .

- Quinazoline–1,2,3-triazole Hybrids: These hybrids have demonstrated inhibitory activity that is influenced by the presence of a substituted amino group at position C-4 of the quinazoline ring . One compound with a benzylamine moiety at the fourth position of the quinazoline ring and 2-nitrophenyl attached to a 1,2,3-triazole nucleus, was identified as an AChE inhibitor .

- Quinoline-1,2,3-triazole Derivatives: Several quinoline-1,2,3-triazole derivatives have shown AChE inhibitory activities .

- Coumarin–1,2,3-triazole Hybrids: While most synthesized compounds in one study were inactive against AChE, some 1,2,3-triazole–coumarin hybrids showed selective and potent anti-BuChE activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,2,3-Triazole-4-Carboxamide Derivatives

*Calculated based on molecular formula C₁₉H₁₈ClN₃O₂.

Key Observations:

- Chlorine Substituents: Chlorine at ortho/meta positions (e.g., 3-chloro-2-methylphenyl) increases molecular weight and lipophilicity, which may affect membrane permeability but reduce aqueous solubility .

- Hydrophilic Modifications: Derivatives with hydroxyl or hydroxymethyl groups (e.g., ) exhibit improved solubility compared to purely aromatic analogs, addressing a common limitation in triazole-based drug development .

β-Cell Protective Activity

- Analog from : 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits 97% β-cell protection at 6 μM but suffers from poor aqueous solubility .

- Target Compound: The 4-methoxyphenyl group may improve solubility compared to dimethylphenyl analogs, though this requires experimental validation.

Insecticidal and Fungicidal Activity

Structural Insights from Crystallography

- Derivatives like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () adopt planar triazole configurations, with intermolecular hydrogen bonds stabilizing crystal packing .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this triazole-carboxamide compound?

Answer:

Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and purification methods. For example:

- Stepwise Condensation: Similar triazole derivatives are synthesized via sequential coupling of aryl amines and isocyanides, followed by cyclization with sodium azide . Adjusting equivalents of reagents (e.g., triethylamine as a base) can minimize side reactions .

- Solvent Choice: Dioxane or ethanol-DMF mixtures are common for improving solubility of intermediates .

- Purification: Recrystallization from ethanol-DMF (7:3 v/v) enhances purity, as demonstrated for structurally analogous carboxamides .

Advanced: How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

Answer:

Discrepancies often arise from disordered crystal packing or thermal motion. Methodological strategies include:

- SHELXL Refinement: Use anisotropic displacement parameters and twin refinement for high-resolution data. SHELXL’s restraints for bond lengths/angles improve model accuracy .

- Validation Tools: Cross-check with WinGX/ORTEP for graphical validation of ellipsoid orientations and hydrogen bonding networks .

- DFT Calculations: Compare experimental bond angles with density functional theory (DFT)-optimized geometries to identify outliers caused by crystal packing forces .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy: - and -NMR can confirm substituent positions (e.g., methoxy groups at 4.0–4.2 ppm for OCH) .

- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 396.0982 for CHClNO) .

- X-ray Diffraction: Single-crystal analysis provides unambiguous confirmation of the triazole ring geometry and substitution patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Answer:

- Core Modifications: Systematically vary substituents (e.g., replace 3-chloro-2-methylphenyl with 4-fluorophenyl) to assess impact on enzyme inhibition, as seen in analogous triazoles .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

- Bioassay Design: Employ dose-response curves with controls for off-target effects, referencing protocols for similar anticancer triazoles .

Basic: What experimental strategies mitigate low aqueous solubility during bioactivity assays?

Answer:

- Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-methyl position, as validated in related carboxamides .

- Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .

Advanced: How should researchers address discrepancies between in vitro and in vivo bioassay results?

Answer:

- Metabolic Stability Testing: Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .

- Statistical Modeling: Apply Design of Experiments (DoE) to isolate variables (e.g., dosing frequency, formulation) contributing to contradictions .

Basic: What are the best practices for handling and storing this compound in the laboratory?

Answer:

- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the carboxamide group .

- Safety Protocols: Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory due to potential irritancy of chloroaryl intermediates .

Advanced: How can computational methods guide the optimization of its synthetic pathway?

Answer:

- Reaction Mechanism Modeling: Use Gaussian or ORCA to simulate transition states and identify rate-limiting steps (e.g., azide cyclization) .

- Machine Learning: Train models on existing triazole synthesis data to predict optimal temperatures/catalysts for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.